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Compound of Interest

Compound Name: VCH-286

Cat. No.: B611646 Get Quote

It appears there may be a typographical error in the compound name "VCH-286." Based on

current research, two compounds with similar designations, KCL-286 and GSK2556286, are

prominent in animal model studies. This technical support center provides detailed information

for both compounds to ensure researchers can effectively refine dosage and experimental

design.

Section 1: KCL-286 for Spinal Cord Injury Models
KCL-286 is an orally active and brain-penetrant retinoic acid receptor (RAR) β2 agonist

investigated for its potential in treating spinal cord and traumatic nerve injuries.[1] It functions

by activating RARβ2 in injured neurons, which promotes axonal regeneration, modulates

neuroinflammation, and regulates the extracellular matrix.[1][2]

Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for KCL-286?

A1: KCL-286 is an agonist of the retinoic acid receptor β2 (RARβ2).[1][3] The binding of KCL-

286 to the RARβ2/retinoid X receptor (RXR) heterodimer on the retinoic acid response element

(RARE) activates transcriptional pathways essential for axonal regeneration.[2][4] This process

helps stimulate the outgrowth of axons, the nerve fibers responsible for transmitting signals.[3]

Q2: What are the recommended starting doses for KCL-286 in rat models of spinal cord injury?
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A2: A frequently cited effective oral dose in rat models is 3 mg/kg, administered every other day

for four weeks.[1] The minimum pharmacologically active dose (PAD) in rats has been

established at 0.3 mg/kg.[2]

Q3: What are the known pharmacokinetic parameters of KCL-286 in animals?

A3: Preclinical data have shown a mean half-life (t1/2) of 1.4 hours in rats and 2.5 hours in

dogs.[2] At a 3 mg/kg dose in rats, the maximum plasma concentration (Cmax) was 1,750

ng/ml and the area under the curve from 0-24 hours (AUC0-24h) was 10,808 ng.h/ml on day

one.[4]

Troubleshooting Guide
Issue 1: Suboptimal functional recovery observed in a rat spinal cord contusion model.

Possible Cause: Inadequate dosage.

Troubleshooting Step: The effective dose in a rat model of sensory root avulsion was 3

mg/kg administered orally every other day.[1] Ensure your dosing regimen aligns with this

proven dosage. Consider that the optimal dose may vary depending on the specific injury

model.

Issue 2: Difficulty in assessing target engagement in vivo.

Possible Cause: Lack of a reliable biomarker.

Troubleshooting Step: RARβ2 mRNA expression in white blood cells can be used as a

surrogate marker for target engagement.[2] Additionally, plasma levels of S100B have been

identified as a putative efficacy biomarker that correlates with axonal regeneration in nerve-

injured rats.[4][5]

Quantitative Data Summary
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Parameter Value Species Model Source

EC50 (RARβ2) 1.9 nM In vitro [1]

EC50 (RARα) 26 nM In vitro [1]

EC50 (RARγ) 11 nM In vitro [1]

Effective Oral

Dose

3 mg/kg (every

other day)
Rat

Spinal Cord

Contusion &

Dorsal Root

Avulsion

[1]

Minimum Active

Dose
0.3 mg/kg Rat [2]

Half-life (t1/2) 1.4 hours Rat [2]

Half-life (t1/2) 2.5 hours Dog [2]

Cmax (at 3

mg/kg)
1,750 ng/ml Rat [4]

AUC0-24h (at 3

mg/kg)
10,808 ng.h/ml Rat [4]

No-Adverse-

Event Level

(NOAEL)

10 mg/kg (daily

for 28 days)
Dog [4]
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Experimental Workflow for KCL-286 Efficacy Study in a Rat Model
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KCL-286 Signaling Pathway

Section 2: GSK2556286 for Tuberculosis Models
GSK2556286 is an orally active inhibitor of Mycobacterium tuberculosis that demonstrates

cholesterol-dependent activity.[6] It is being investigated for its potential to shorten tuberculosis

treatment regimens.[7]

Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for GSK2556286?

A1: GSK2556286 acts as an agonist of Rv1625c, a membrane-bound adenylyl cyclase in M.

tuberculosis.[6][8] This activation leads to a significant increase in intracellular cyclic AMP
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(cAMP) levels, which in turn inhibits cholesterol catabolism, a crucial metabolic pathway for the

bacterium's survival within the host.[6][7][8]

Q2: What are the effective doses of GSK2556286 in mouse models of tuberculosis?

A2: In chronic tuberculosis infection models in BALB/c and C3HeB/FeJ mice, GSK2556286 has

been tested at doses ranging from 10 to 200 mg/kg.[9] A dose of 100 mg/kg administered orally

five days a week for six weeks has been used in C3HeB/FeJ mice for selecting resistant

mutants.[10]

Q3: Is the activity of GSK2556286 dependent on the bacterial growth medium?

A3: Yes, the inhibitory activity of GSK2556286 is notably higher in the presence of cholesterol.

The IC50 is significantly lower in cholesterol-containing media compared to media with glucose

as the primary carbon source.[6]

Troubleshooting Guide
Issue 1: Low in vitro activity against M. tuberculosis.

Possible Cause: Inappropriate culture medium.

Troubleshooting Step: Ensure that the in vitro culture medium is supplemented with

cholesterol. GSK2556286's mechanism of action is dependent on the inhibition of cholesterol

metabolism.[6]

Issue 2: Emergence of drug-resistant mutants.

Possible Cause: Mutations in the cya gene (Rv1625c).

Troubleshooting Step: Resistance to GSK2556286 has been linked to mutations in the cya

gene.[10] Sequencing of this gene in resistant isolates can confirm the mechanism of

resistance.
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Parameter Value
Species/Cell
Line

Model/Conditi
on

Source

IC50 0.07 µM THP-1 cells
Intracellular M.

tuberculosis
[6][10]

IC50 (H37Rv) 2.12 µM In vitro
Cholesterol

medium
[6]

IC50 (Erdman) 0.71 µM In vitro
Cholesterol

medium
[6]

IC50 (H37Rv) >125 µM In vitro Glucose medium [6]

IC50 (Erdman) >50 µM In vitro Glucose medium [6]

Effective Dose

Range
10-200 mg/kg Mouse

Chronic TB

infection
[9][11]

Oral

Bioavailability
High Mouse [9]

Oral

Bioavailability
Moderate Rat, Dog [9]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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